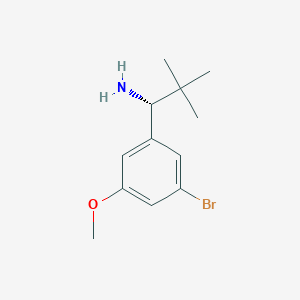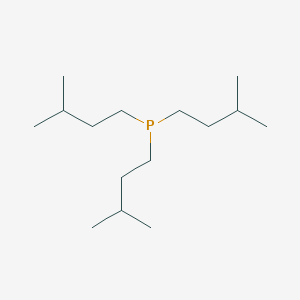
Triisoamylphosphine,tech.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triisoamylphosphine,tech. is a tertiary phosphine compound with the molecular formula C15H33P . It is known for its role as a ligand in coordination chemistry and its applications in various chemical reactions. This compound is characterized by its three isoamyl groups attached to a central phosphorus atom, making it a versatile reagent in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triisoamylphosphine typically involves the reaction of isoamyl chloride with a phosphorus trihalide, such as phosphorus trichloride, in the presence of a base like sodium or potassium. The reaction proceeds through nucleophilic substitution, where the isoamyl groups replace the halides on the phosphorus atom. The general reaction can be represented as follows:
3C5H11Cl+PCl3+3Na→P(C5H11)3+3NaCl
Industrial Production Methods
In industrial settings, the production of triisoamylphosphine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Triisoamylphosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form triisoamylphosphine oxide.
Reduction: Reduction of triisoamylphosphine oxide back to triisoamylphosphine.
Substitution: It can participate in substitution reactions, where the isoamyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Triisoamylphosphine oxide.
Reduction: Regeneration of triisoamylphosphine.
Substitution: Various substituted phosphines depending on the reagents used.
Aplicaciones Científicas De Investigación
Triisoamylphosphine is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are used in catalysis and organic synthesis.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential as a drug delivery agent and its role in medicinal chemistry.
Industry: Employed in the production of fine chemicals and as a stabilizer in polymerization processes.
Mecanismo De Acción
The mechanism of action of triisoamylphosphine involves its ability to donate electron density to metal centers, forming stable complexes. This electron donation facilitates various catalytic processes, enhancing reaction rates and selectivity. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic cycles.
Comparación Con Compuestos Similares
Similar Compounds
Trioctylphosphine: Similar in structure but with octyl groups instead of isoamyl groups.
Tributylphosphine: Contains butyl groups and is used in similar applications.
Triphenylphosphine: Contains phenyl groups and is widely used in organic synthesis.
Uniqueness
Triisoamylphosphine is unique due to its specific steric and electronic properties imparted by the isoamyl groups. These properties make it particularly effective in certain catalytic processes where other phosphines may not perform as well. Its ability to form stable complexes with a variety of metal centers also sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C15H33P |
|---|---|
Peso molecular |
244.40 g/mol |
Nombre IUPAC |
tris(3-methylbutyl)phosphane |
InChI |
InChI=1S/C15H33P/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6/h13-15H,7-12H2,1-6H3 |
Clave InChI |
LAIHWQOLDGBKFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCP(CCC(C)C)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


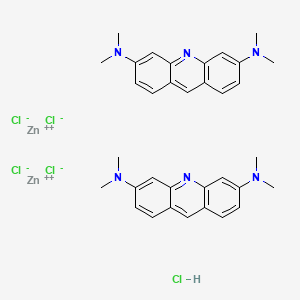
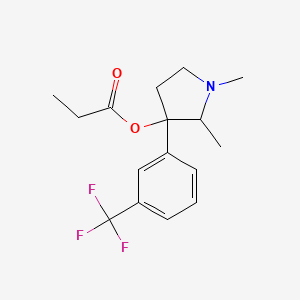
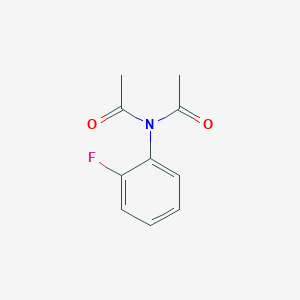
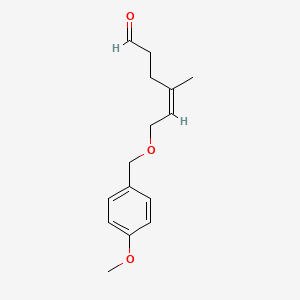


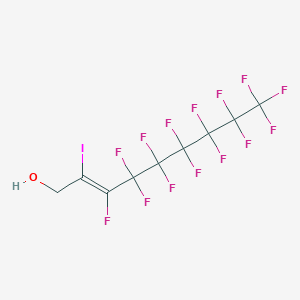
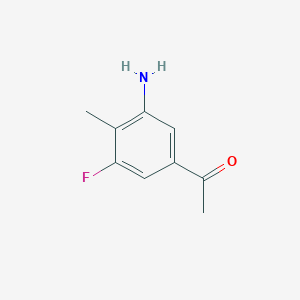
![Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12842774.png)

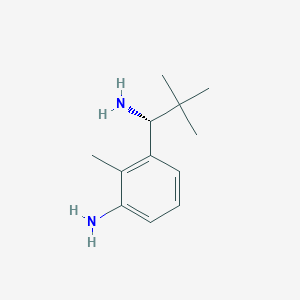
![1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene](/img/structure/B12842787.png)
